2-(4-Methoxyphenyl)pent-4-enoic acid
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Overview
Description
2-(4-Methoxyphenyl)pent-4-enoic acid is an organic compound with the molecular formula C12H14O3 It is a derivative of pentenoic acid, featuring a methoxyphenyl group attached to the second carbon of the pentenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)pent-4-enoic acid typically involves the reaction of 4-methoxybenzaldehyde with an appropriate alkenyl Grignard reagent, followed by oxidation to form the desired carboxylic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process generally includes steps such as esterification, hydrolysis, and purification through distillation or recrystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a palladium catalyst (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Formation of 2-(4-methoxyphenyl)pent-4-enal or 2-(4-methoxyphenyl)pent-4-enone.
Reduction: Formation of 2-(4-methoxyphenyl)pentanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Methoxyphenyl)pent-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and DNA.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)pent-4-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may also interact with DNA, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenyl)pent-4-enoic acid
- 2-(4-Methylphenyl)pent-4-enoic acid
- 2-(4-Chlorophenyl)pent-4-enoic acid
Uniqueness
2-(4-Methoxyphenyl)pent-4-enoic acid is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility in organic solvents and affect its biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)pent-4-enoic acid |
InChI |
InChI=1S/C12H14O3/c1-3-4-11(12(13)14)9-5-7-10(15-2)8-6-9/h3,5-8,11H,1,4H2,2H3,(H,13,14) |
InChI Key |
HBZSMWUAIOCOGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC=C)C(=O)O |
Origin of Product |
United States |
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